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Compound of Interest

Compound Name: Lyso-dihydrosphingomyelin

Cat. No.: B10786780 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Lyso-dihydrosphingomyelin (Lyso-

DHSM), a deacylated derivative of dihydrosphingomyelin, and its position within the complex

network of sphingolipid metabolism. We will delve into its biochemical pathways, present

available quantitative data, outline experimental methodologies for its study, and visualize its

metabolic context through detailed diagrams.

Introduction to Sphingolipids and Lyso-
dihydrosphingomyelin
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as

sphingosine or sphinganine (dihydrosphingosine).[1][2] They are not only critical structural

components of eukaryotic cell membranes but also serve as bioactive molecules in a vast array

of cellular processes, including signal transduction, cell proliferation, apoptosis, and

inflammation.[1][3][4]

The sphingolipid metabolic network is a highly interconnected series of enzymatic reactions

responsible for the synthesis and breakdown of various sphingolipid species. Key players in

this network include ceramide, sphingomyelin (SM), and their precursor and derivative

molecules. Dihydrosphingolipids, which contain a saturated sphinganine backbone, are key

intermediates in the de novo synthesis pathway.[1]
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Lyso-dihydrosphingomyelin (Lyso-DHSM), also known as sphingosylphosphorylcholine, is

the N-deacylated form of dihydrosphingomyelin (DHSM). While DHSM itself is often a minor

component in many mammalian tissues, it can be found in significant quantities in specific

locations like the human eye lens, bovine brain, and milk.[5] The removal of the fatty acid chain

from DHSM yields Lyso-DHSM, a molecule with potentially distinct biological activities,

analogous to how lysosphingomyelin (the unsaturated counterpart) functions as a potent

signaling molecule.[5]

Metabolic Pathways of Lyso-dihydrosphingomyelin
Lyso-DHSM is situated at a crossroads of the sphingolipid metabolic pathway, linking the

metabolism of dihydrosphingolipids with lysosphingolipid signaling.

Biosynthesis and Catabolism
The primary route to Lyso-DHSM formation is through the deacylation of dihydrosphingomyelin

(DHSM). Conversely, Lyso-DHSM can be metabolized through re-acylation to reform DHSM or

degradation by sphingomyelinases.

De Novo Synthesis of Precursors: The pathway begins with the condensation of serine and

palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-keto-dihydrosphingosine.[6]

This is subsequently reduced to dihydrosphingosine (sphinganine).

Dihydroceramide Formation:(Dihydro)ceramide synthases (CerS) acylate

dihydrosphingosine to form dihydroceramide (DHCer).[6]

Dihydrosphingomyelin (DHSM) Synthesis:Sphingomyelin synthase (SMS) transfers a

phosphocholine headgroup from phosphatidylcholine to dihydroceramide, producing DHSM.

[6][7]

Formation of Lyso-DHSM: While the specific enzyme is not definitively characterized, an acid

ceramidase (AC) or a similar hydrolase is proposed to catalyze the deacylation of DHSM to

yield Lyso-DHSM.

Catabolism of Lyso-DHSM: Lyso-DHSM can be a substrate for sphingomyelinases

(SMases), such as acid sphingomyelinase (ASMase), which would cleave the
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phosphocholine headgroup to produce dihydrosphingosine.[5][8] Alternatively, it could be re-

acylated by a ceramide synthase to regenerate DHSM.

The diagram below illustrates the central metabolic pathways involving Lyso-DHSM.
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Caption: Metabolic pathway showing the synthesis and catabolism of Lyso-DHSM.

Quantitative Data on Dihydrosphingolipids
Direct quantitative data for Lyso-DHSM is sparse in the literature. However, data for its

precursor, dihydrosphingomyelin (DHSM), and related sphingolipids provide context for its

potential abundance and distribution.
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Lipid Species Sample Type
Concentration /

Abundance
Reference

Dihydrosphingomyelin

(DHSM)
Human Eye Lens

Constitutes 76.9% of

total sphingolipids

(DHSM + SM)

[9]

Palmitic DHSM (16:0) Human Eye Lens
57.8% of total DHSM

species
[9]

Tetracosenoic DHSM

(24:1)
Human Eye Lens

23.3% of total DHSM

species
[9]

Sphingomyelin (SM) Mouse Brain
55.60 ± 0.43 pmol/μg

protein
[10][11]

Sphingomyelin (SM) Mouse Kidney
43.75 ± 0.21 pmol/μg

protein
[10][11]

Sphingomyelin (SM) Mouse Liver
22.26 ± 0.14 pmol/μg

protein
[10][11]

Sphingomyelin (SM) Mouse Plasma 407.40 ± 0.31 μM [10][11]

Lyso-sphingomyelin

(Lyso-SM)

Dried Blood Spots

(Niemann-Pick B

Patients)

~5-fold elevation

compared to normal

controls

[12][13]

Experimental Protocols for Lyso-DHSM Analysis
The analysis of Lyso-DHSM requires sensitive and specific analytical techniques, typically

involving liquid chromatography coupled with mass spectrometry (LC-MS/MS).

Dihydrosphingomyelin is often used as an internal standard for sphingomyelin quantification,

indicating that methods for its reliable detection are established.[10]

General Workflow for Sphingolipid Quantification
A typical workflow for the extraction and quantification of Lyso-DHSM from biological samples

is outlined below.
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Caption: General experimental workflow for the quantification of Lyso-DHSM.
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Detailed Methodological Steps
Sample Homogenization: Tissues are homogenized in a suitable buffer to ensure efficient

extraction.

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard

(e.g., d7-Lyso-DHSM) is added to the sample. This is crucial for accurate quantification,

correcting for sample loss during preparation and variations in instrument response.

Lipid Extraction: A common method is the Bligh and Dyer extraction, using a

chloroform/methanol/water solvent system to partition lipids into an organic phase.

Sample Concentration: The organic phase containing the lipids is dried under a stream of

nitrogen and the lipid extract is reconstituted in a solvent compatible with the LC-MS system.

LC-MS/MS Analysis:

Chromatography: The lipid extract is injected into a High-Performance Liquid

Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)

system, typically with a C18 reversed-phase column, to separate Lyso-DHSM from other

lipid species.[14]

Mass Spectrometry: The separated lipids are ionized (e.g., by Electrospray Ionization -

ESI) and analyzed by a tandem mass spectrometer. Quantification is achieved using

Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), where a

specific precursor ion (the molecular ion of Lyso-DHSM) is selected and fragmented, and

a specific product ion is monitored. This provides high specificity and sensitivity.[15]

Biological Role and Clinical Significance
The precise biological functions of Lyso-DHSM are still under investigation. However, based on

the activities of related molecules, several potential roles can be inferred.

Potential Signaling Roles
Lysosphingolipids, the class of molecules to which Lyso-DHSM belongs, are potent signaling

molecules. For example, lysosphingomyelin (sphingosylphosphorylcholine) acts as a ligand for

G protein-coupled receptors like OGR1 and has low-binding affinity for S1P receptors.[5] It is
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involved in processes such as intracellular calcium release, cell proliferation, and inflammation.

[5] It is plausible that Lyso-DHSM may share some of these signaling properties, potentially

acting as a modulator of specific cellular pathways. Its saturated sphingoid base might confer

different receptor affinity or downstream effects compared to its unsaturated counterpart.

Membrane Properties and Disease
Dihydrosphingolipids have been shown to alter the physical properties of cell membranes.

DHSM can function as a membrane organizer and impairs HIV-1 infection by increasing the

rigidity of liquid-ordered membrane domains.[5] An accumulation of DHSM, resulting from the

inhibition of ceramide desaturase, has been identified as a novel antiviral strategy against the

West Nile Virus.[7] As the deacylated form, Lyso-DHSM could also influence membrane

structure, although likely in a different manner due to its lysolipid nature.

Dysregulation of sphingolipid metabolism is a hallmark of numerous diseases, including

lysosomal storage disorders like Niemann-Pick disease, which is caused by a deficiency in acid

sphingomyelinase and leads to the accumulation of sphingomyelin.[5] In these patients, the

deacylated form, lysosphingomyelin, is significantly elevated and serves as a useful biomarker.

[12][13] While not yet established as a primary biomarker, altered levels of Lyso-DHSM could

potentially reflect imbalances in the de novo sphingolipid synthesis pathway or in dihydro-

sphingolipid catabolism.

The diagram below conceptualizes the potential relationships and effects of Lyso-DHSM.
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Caption: Potential biological roles and relationships of Lyso-DHSM.
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Conclusion
Lyso-dihydrosphingomyelin is an understudied yet potentially significant metabolite at the

intersection of de novo sphingolipid synthesis and lysosphingolipid signaling. While its

precursor, DHSM, plays defined roles in membrane structure and has been implicated in

antiviral responses, the specific functions of Lyso-DHSM remain an area for active research.

Advances in lipidomic technologies provide the necessary tools to quantify this molecule

accurately and to begin elucidating its role in both normal physiology and disease. For

researchers in sphingolipid biology and drug development, understanding the metabolic

regulation and potential signaling functions of Lyso-DHSM could uncover new therapeutic

targets and diagnostic biomarkers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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